Tanegool

GSK-3β modulation tau phosphorylation CRMP-2

Tanegool (C₂₀H₂₄O₇, MW 376.40 g/mol) is a tetrahydrofuranoid lignan classified under the 7,9-epoxylignan subgroup. It consists of a tetrahydrofuran ring substituted with a 4-hydroxy-3-methoxyphenyl group at position 5, a hydroxyphenyl group at position 4, and a hydroxy(4-hydroxy-3-methoxyphenyl)methyl group at position 3.

Molecular Formula C20H24O7
Molecular Weight 376.4 g/mol
Cat. No. B1259832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTanegool
Synonymstanegool
Molecular FormulaC20H24O7
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2C(C(CO2)C(C3=CC(=C(C=C3)O)OC)O)CO)O
InChIInChI=1S/C20H24O7/c1-25-17-7-11(3-5-15(17)22)19(24)14-10-27-20(13(14)9-21)12-4-6-16(23)18(8-12)26-2/h3-8,13-14,19-24H,9-10H2,1-2H3/t13-,14+,19+,20+/m0/s1
InChIKeyMWQRAOGWLXTMIC-TUGJPZLJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tanegool for Research Procurement: A Furanoid Lignan with Dual GSK-3β Modulatory Activity and Defined Lipoxygenase Selectivity


Tanegool (C₂₀H₂₄O₇, MW 376.40 g/mol) is a tetrahydrofuranoid lignan classified under the 7,9-epoxylignan subgroup [1]. It consists of a tetrahydrofuran ring substituted with a 4-hydroxy-3-methoxyphenyl group at position 5, a hydroxyphenyl group at position 4, and a hydroxy(4-hydroxy-3-methoxyphenyl)methyl group at position 3 [1]. First isolated as a natural aglycone from Helianthus annuus cv. SH-222, tanegool has subsequently been identified in Taxus yunnanensis, Magnolia fargesii, Maytenus hookeri, and Calotropis procera [2]. Unlike many lignans that function predominantly as single-mechanism antioxidants or phytoestrogens, tanegool exhibits a distinctive dual modulatory profile on glycogen synthase kinase-3β (GSK-3β)—stimulating autophosphorylation and basic protein phosphorylation while simultaneously inhibiting acidic protein phosphorylation—a functional dichotomy not observed among its closest structural analogs [3].

Why Tanegool Cannot Be Replaced by Generic Lignans: Evidence of Target-Specific Functional Dichotomy


Tanegool's substitution with structurally related lignans such as pinoresinol, lariciresinol, or 7-hydroxylariciresinol fails because no close analog reproduces its simultaneous dual action on GSK-3β—activating the kinase toward basic substrates (bMBP, rhTP) while inhibiting it toward acidic substrates (rCRMP-2) with an IC₅₀ of 1 μM [1]. This bidirectional modulation is mediated by tanegool's binding-induced creation of novel phosphorylation sites on basic proteins, a property shared only with (7R)-7-hydroxytaxiresinol among tested Taxus lignans but absent in the positive control (−)-EGCG [1]. Furthermore, the 3,3'-bisdemethyl analog of tanegool displays 5-LO inhibitory potency (IC₅₀ = 9.2 μM) that is 1.5-fold weaker than (−)-3,3'-bisdemethylpinoresinol (IC₅₀ = 5.9 μM) yet 15-LO potency (IC₅₀ = 3.5 μM) that is 2.2-fold stronger than bisdemethyltanegool's own 5-LO activity—demonstrating that even minor structural modifications (methylation vs. demethylation) profoundly alter lipoxygenase selectivity profiles [2]. Generic lignan substitution therefore risks both loss of the desired GSK-3β dual modulation and unpredictable shifts in off-target enzyme inhibition.

Product-Specific Quantitative Differentiation Evidence for Tanegool


Tanegool Achieves Dual GSK-3β Modulation: Activation of Basic Protein Phosphorylation with Simultaneous Inhibition of rCRMP-2 Phosphorylation (IC₅₀ = 1 μM)

Tanegool simultaneously stimulates GSK-3β-mediated phosphorylation of two basic brain proteins—bovine myelin basic protein (bMBP, pI=11.3) and recombinant human tau protein (rhTP, pI=8.2)—while dose-dependently inhibiting phosphorylation of the acidic protein rat collapsin response mediator protein-2 (rCRMP-2, pI=6.0) with an IC₅₀ of 1 μM [1]. This functional dichotomy is not exhibited by the positive control (−)-epigallocatechin-3-gallate (EGCG), which lacks the Tyr-phosphorylation-inducing activity on GSK-3β that tanegool demonstrates [1]. Within the same study, the two co-isolated Taxus lignans—(3S,4R)-4'-hydroxy-6,3'-dimethoxyisoflavan-4-ol and (7R)-7-hydroxytaxiresinol—shared the activation profile but with differing potency; tanegool was the only one for which an IC₅₀ against rCRMP-2 phosphorylation (1 μM) was explicitly quantified [1].

GSK-3β modulation tau phosphorylation CRMP-2 neurodegeneration

Differential Lipoxygenase Isoform Selectivity: 3,3'-Bisdemethyltanegool Exhibits 2.6-Fold Preference for 15-LO Over 5-LO, Contrasting with Pinoresinol's Inverse Profile

The 3,3'-bisdemethyl analog of tanegool—(+)-3,3'-bisdemethyltanegool—inhibits 15-lipoxygenase (15-LO) with an IC₅₀ of 0.52 μM and 5-lipoxygenase (5-LO) with an IC₅₀ of 9.2 μM, yielding a 17.7-fold selectivity for 15-LO over 5-LO [1]. In contrast, (−)-pinoresinol inhibits 5-LO with IC₅₀ = 13.8 μM and 15-LO with IC₅₀ = 0.52 μM—a 26.5-fold preference for 15-LO but with 1.5-fold weaker 5-LO activity [1]. (−)-3,3'-Bisdemethylpinoresinol (15-LO IC₅₀ = 0.43 μM, 5-LO IC₅₀ = 5.9 μM) shows a 13.7-fold 15-LO preference. The bisdemethyltanegool scaffold thus achieves a unique balance: it is 1.5-fold less potent against 5-LO than bisdemethylpinoresinol but 1.5-fold more potent than pinoresinol, while matching pinoresinol's 15-LO potency (IC₅₀ = 0.52 μM for both) [1]. All three are inactive against COX-2 (IC₅₀ > 100 μM), confirming selectivity for the lipoxygenase pathway [1].

lipoxygenase inhibition inflammation 5-LO 15-LO eicosanoid

Tanegool Shows Concentration-Dependent Antifungal Activity with a 6-Fold Inhibition Increase Against Fusarium oxysporum When Concentration Is Raised from 0.2 to 1 mg/mL

In a study isolating tanegool and prinsepiol from Maytenus hookeri, tanegool exhibited concentration-dependent inhibition against three plant pathogenic fungi: Sclerotinia sclerotiorum, Bipolaris sorokiniana, and Fusarium oxysporum [1]. At 1 mg/mL, tanegool's inhibition rate against F. oxysporum reached a 6-fold increase compared to its activity at 0.2 mg/mL, demonstrating steep dose-responsiveness [1]. The crude Maytenus hookeri extract at 10 mg/mL achieved >75% inhibition against all four tested pathogens (including Alternaria solani), providing a baseline for comparing purified compound potency [1]. While prinsepiol was co-isolated and tested, the published abstract does not provide a head-to-head numerical comparison of tanegool vs. prinsepiol IC₅₀ values; the 6-fold concentration-dependent increase is specific to tanegool's activity profile [1].

antifungal plant pathogen Fusarium oxysporum Sclerotinia sclerotiorum agricultural fungicide

Wheat Coleoptiles Bioassay: Tanegool (-43% at 10⁻³ M) Shows Distinct Phytotoxicity Profile Versus Lariciresinol (-95%) and Pinoresinol (-93%)

In the wheat coleoptiles straight-growth bioassay, tanegool (compound 7) exhibited -43% elongation activity at 10⁻³ M, placing it in a moderate activity tier distinct from the highly active tetrahydrofuran lignan lariciresinol (compound 5, -95% at 10⁻³ M) and the tetrahydrofurofuran lignan pinoresinol (compound 1, -93% at 10⁻³ M) [1]. The activity difference between lariciresinol (-95%) and tanegool (-43%) correlates with their logP values, with the more lipophilic lariciresinol showing higher bioactivity [1]. Among tetrahydrofuranic lignans tested, tanegool's activity is substantially lower than lariciresinol, indicating that the 7-hydroxyl substitution pattern present in tanegool attenuates phytotoxicity relative to the non-hydroxylated lariciresinol scaffold [1]. Compounds 6 (7-hydroxylariciresinol) and 8 (neo-olivil) were not tested due to insufficient isolated quantities [1].

phytotoxicity allelopathy wheat coleoptile bioassay plant growth regulation

Distinct Natural Product Provenance: Tanegool as the First-Reported Natural Aglycone Versus Glycosylated Tanegosides A/B

Tanegool was first reported as a natural aglycone in 2004 from Helianthus annuus cv. SH-222, whereas prior to this study only its glycosylated derivatives—tanegosides A and B (7-O-glycosides)—had been described [1]. This distinction is critical for procurement: the aglycone form is directly bioactive without requiring enzymatic deglycosylation, and its isolation from sunflower leaves demonstrates a renewable, agriculturally scalable source distinct from the Taxus yunnanensis wood extraction required for the co-active lignans (7R)-7-hydroxytaxiresinol and (3S,4R)-4'-hydroxy-6,3'-dimethoxyisoflavan-4-ol [2]. Tanegool has subsequently been identified in Magnolia fargesii flower buds, Maytenus hookeri aerial parts, and Calotropis procera, confirming multi-source availability [1]. The bisdemethyl analog (+)-3,3'-bisdemethyltanegool was later isolated from Morinda citrifolia fruits, demonstrating that the tanegool scaffold is a recurring pharmacophore amenable to natural derivatization [3].

natural product isolation aglycone phytochemistry sunflower lignans

Binding-Induced Creation of Novel GSK-3β Phosphorylation Sites: A Mechanistic Feature Unique to Tanegool and 7R-7-Hydroxytaxiresinol Among Tested Lignans

Tanegool and (7R)-7-hydroxytaxiresinol, but not (3S,4R)-4'-hydroxy-6,3'-dimethoxyisoflavan-4-ol or EGCG, induce novel potent phosphorylation sites for GSK-3β upon binding to the basic proteins bMBP and rhTP [1]. This binding-dependent site creation represents a mechanism of kinase substrate redirection that is both rare and highly specific: only two of four tested Taxus-derived compounds exhibited this property, and tanegool was one of them [1]. Additionally, tanegool, along with the other two Taxus lignans but not EGCG, induces Tyr-phosphorylation of GSK-3β in vitro, further differentiating the lignan mechanism from the polyphenolic positive control [1]. These two properties—novel phosphorylation site creation and Tyr-phosphorylation induction—are mechanistically linked and absent in conventional GSK-3β inhibitors such as tideglusib or SB216763, which act through direct ATP-competitive or allosteric inhibition rather than substrate-level modulation [1].

GSK-3β phosphorylation site substrate targeting kinase regulation mechanistic probe

Optimal Procurement and Application Scenarios for Tanegool Based on Quantitative Evidence


GSK-3β Substrate-Targeting Mechanistic Studies in Neurodegeneration Research

Tanegool's dual GSK-3β modulation—activating tau and MBP phosphorylation while inhibiting CRMP-2 phosphorylation (IC₅₀ = 1 μM)—makes it uniquely suited for dissecting substrate-level regulation of GSK-3β in neuronal models [1]. Unlike ATP-competitive inhibitors (tideglusib, SB216763) or simple activators, tanegool introduces binding-dependent phosphorylation site creation on basic substrates, enabling researchers to study how kinase substrate specificity is redirected in tauopathies and axonal guidance defects [1]. Substituent analysis indicates that the tetrahydrofuran ring hydroxylation pattern of tanegool is essential for this dual activity, as the demethylated analog (bisdemethyltanegool) has not been tested in this assay system, providing a clear SAR entry point [2].

15-Lipoxygenase-Selective Anti-Inflammatory Screening with Defined 5-LO/15-LO Selectivity Ratio

The tanegool scaffold, exemplified by (+)-3,3'-bisdemethyltanegool (15-LO IC₅₀ = 0.52 μM; 5-LO IC₅₀ = 9.2 μM; 17.7-fold selectivity), provides a defined lipoxygenase isoform selectivity profile that can serve as a reference benchmark for screening novel 15-LO inhibitors [1]. Its inactivity against COX-2 (IC₅₀ > 100 μM) eliminates cyclooxygenase pathway confounding, and its selectivity profile is distinct from both pinoresinol (26.5-fold 15-LO preference) and quercetin (0.36-fold, i.e., 5-LO-preferring) [1]. This positions the tanegool chemotype as a mid-range selectivity standard in lipoxygenase inhibitor panels.

Agricultural Antifungal Lead Optimization Using Tanegool's Defined Dose-Response Dynamic Range

Tanegool's documented 6-fold inhibition increase against Fusarium oxysporum across a 0.2–1 mg/mL concentration range provides a quantifiable dynamic window for SAR-driven lead optimization in agricultural fungicide discovery [1]. The compound's activity against Sclerotinia sclerotiorum and Bipolaris sorokiniana broadens its utility spectrum, while the dose-dependent response curve enables calculation of EC₅₀ values for structure-activity comparisons with synthetic analogs [1].

Allelopathy and Plant Growth Regulation Studies Requiring Moderate-Phytotoxicity Reference Compounds

Tanegool's wheat coleoptile activity (-43% at 10⁻³ M) is substantially lower than the near-maximal inhibition exhibited by lariciresinol (-95%) and pinoresinol (-93%), establishing it as a moderate-activity reference compound for allelopathy bioassays [1]. This intermediate phytotoxicity prevents the ceiling effects that complicate dose-response modeling with highly active lignans, making tanegool the preferred choice for studies requiring a linear activity range for quantitative SAR correlations [1].

Quote Request

Request a Quote for Tanegool

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.